6-Methylquinoline-8-sulfonyl chloride
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Overview
Description
6-Methylquinoline-8-sulfonyl chloride is an organic compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Methylquinoline-8-sulfonyl chloride typically involves the following steps :
Starting Material: The synthesis begins with 2-aminobenzenesulfonic acid.
Catalytic Cyclization: This starting material undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid.
Chlorination: The 3-methylquinoline-8-sulfonic acid is then chlorinated using bis(trichloromethyl) carbonate as a chlorinating agent under the action of an organic base to yield 3-methylquinoline-8-sulfonyl chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .
Chemical Reactions Analysis
Types of Reactions
6-Methylquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.
Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
6-Methylquinoline-8-sulfonyl chloride has a wide range of applications in scientific research, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the development of biochemical assays and as a reagent in proteomics research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylquinoline-8-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride more electrophilic .
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline-3-sulfonyl chloride: Similar in structure but with a chlorine atom at the 6-position instead of a methyl group.
6-Methyl-8-quinoxalinesulfonyl chloride: Another derivative with a quinoxaline ring instead of a quinoline ring.
Uniqueness
6-Methylquinoline-8-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other quinoline derivatives. Its methyl group at the 6-position and sulfonyl chloride group at the 8-position make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
6-methylquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-12-10(8)9(6-7)15(11,13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUJBAZGSPYJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514897 |
Source
|
Record name | 6-Methylquinoline-8-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21863-51-4 |
Source
|
Record name | 6-Methylquinoline-8-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylquinoline-8-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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